Pbox-6

描述

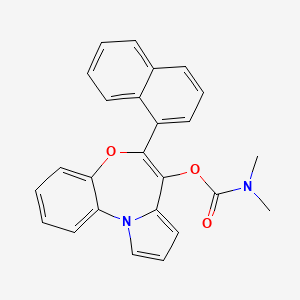

Structure

3D Structure

属性

IUPAC Name |

(6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIZAFVNIXAZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290814-68-5 | |

| Record name | PBOX-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290814685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBOX-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN93MQ497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pbox-6: A Technical Guide for Researchers

An In-depth Analysis of the Microtubule-Depolymerizing Agent Pbox-6 and its Pro-Apoptotic Activity in Cancer Cells

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel pyrrolo-1,5-benzoxazepine compound. This compound has demonstrated significant potential as an anti-cancer agent through its ability to disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways involved, quantitative efficacy data, and explicit experimental protocols for the study of this compound.

Data Presentation: In Vitro Efficacy of this compound

This compound has shown potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Leukemia | |||

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.1 | [1] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 2.4 | [1] |

| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | 2.8 | [1] |

| Reh | B-cell Precursor Acute Lymphoblastic Leukemia | 2.5 | [1] |

| Breast Cancer | |||

| MCF-7 | Estrogen Receptor-Positive | 1.0 - 2.3 | [2] |

| T-47-D | Estrogen Receptor-Positive | 1.0 - 2.3 | [2] |

| MDA-MB-231 | Estrogen Receptor-Negative | 1.0 - 2.3 | [2] |

| SK-BR-3 | Estrogen Receptor-Negative, HER2-Positive | 1.0 - 2.3 | [2] |

Core Signaling Pathways and Mechanism of Action

This compound primarily exerts its anti-cancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division and structure. This initial disruption triggers a cascade of downstream signaling events culminating in apoptosis.

Microtubule Depolymerization and Cell Cycle Arrest

As a microtubule-depolymerizing agent, this compound binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cancer cells from completing mitosis and proliferating.

Induction of Apoptosis via the JNK Signaling Pathway

A key mediator of this compound-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway.[3] this compound treatment leads to the activation of JNK, which in turn phosphorylates and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-XL. This inactivation shifts the cellular balance towards apoptosis. The activation of the JNK pathway is essential for the apoptotic effects of this compound.[3]

Furthermore, this compound induces the activation of caspase-3 and caspase-7, key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3]

References

- 1. The pyrrolo-1,5-benzoxazepine, PBOX-15, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medchemexpress.com [medchemexpress.com]

Pbox-6 Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanisms underlying Pbox-6-induced apoptosis in cancer cells. This compound, a novel pyrrolo-1,5-benzoxazepine compound, has demonstrated significant potential as an anti-cancer agent, particularly in tumor cells that exhibit resistance to conventional chemotherapeutic drugs through the overexpression of anti-apoptotic proteins.[1] The core mechanism of this compound involves the induction of the c-Jun NH2-terminal kinase (JNK) signaling pathway, which leads to the phosphorylation and subsequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This action effectively overcomes Bcl-2-mediated resistance. Furthermore, this compound functions as a microtubule-depolymerizing agent, causing cell cycle arrest at the G2/M phase, which precedes the onset of apoptosis.[2] This guide details the signaling cascades, presents quantitative data from key studies in tabular format, outlines experimental protocols for replication, and provides visual diagrams of the molecular pathways and experimental workflows.

Core Mechanism of Action

This compound employs a multi-faceted approach to induce apoptosis in cancer cells, primarily targeting two fundamental cellular processes: microtubule dynamics and pro-survival signaling pathways.

Microtubule Depolymerization and G2/M Cell Cycle Arrest

This compound is identified as a microtubule-targeting agent. It disrupts the microtubule network within cancer cells, which is crucial for the formation of the mitotic spindle during cell division.[3] This disruption leads to a sustained arrest of the cell cycle in the G2/M phase.[2][4] This arrest is often accompanied by the phosphorylation of the mitotic spindle checkpoint protein BubR1, indicating an active mitotic checkpoint.[2] Prolonged arrest at this stage is a potent trigger for the induction of apoptosis.

Overcoming Bcl-2-Mediated Resistance

A significant challenge in cancer therapy is the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, which confers resistance to many chemotherapeutic agents.[1][5] this compound effectively circumvents this resistance. It selectively induces apoptosis in cancer cells overexpressing Bcl-2, while showing minimal cytotoxic effects on normal peripheral blood mononuclear cells.[1] The mechanism involves a time- and dose-dependent phosphorylation of Bcl-2 and Bcl-xL, which inactivates their protective function and commits the cell to apoptosis.[1]

Signaling Pathways in this compound Induced Apoptosis

The apoptotic cascade initiated by this compound is primarily orchestrated through the JNK signaling pathway, leading to the modulation of the Bcl-2 family of proteins and subsequent caspase activation.

The JNK-Bcl-2 Axis

Treatment of cancer cells with this compound results in the early and transient activation of the c-Jun NH2-terminal kinase (JNK), specifically the JNK1 and JNK2 isoforms.[1][6] This activation is a critical upstream event. Pharmacological inhibition of JNK activity has been shown to prevent the this compound-induced phosphorylation of Bcl-2 and the subsequent apoptosis, confirming JNK's essential role in this pathway.[1] Activated JNK directly or indirectly leads to the phosphorylation of Bcl-2 and Bcl-xL, neutralizing their anti-apoptotic function. This allows pro-apoptotic signals to prevail, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caption: this compound activates the JNK pathway, leading to the inactivation of Bcl-2/Bcl-xL.

Caspase Activation Cascade

The inactivation of Bcl-2 proteins and loss of mitochondrial integrity triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c into the cytosol, which then associates with Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9. This compound-induced apoptosis is a caspase-dependent process, evidenced by the cleavage and activation of effector caspases like caspase-3 and caspase-7, and the subsequent cleavage of downstream substrates such as Poly (ADP-ribose) polymerase (PARP).[3][7]

Caption: Downstream caspase activation cascade following Bcl-2 inactivation by this compound.

Quantitative Data Presentation

The efficacy of this compound in inducing apoptosis and cell cycle arrest has been quantified across various leukemia and solid tumor cell lines. The following tables summarize key findings.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis (%) (Mean ± SEM) |

| CEM-Neo | 0 | 8 | < 5 |

| 2.5 | 8 | 20 ± 3.5 | |

| 5 | 8 | 45 ± 5.0 | |

| 10 | 8 | 70 ± 6.2 | |

| CEM-Bcl-2 | 0 | 8 | < 5 |

| 2.5 | 8 | 18 ± 3.0 | |

| 5 | 8 | 42 ± 4.5 | |

| 10 | 8 | 65 ± 5.8 | |

| Data synthesized from descriptions in source[2]. |

Table 2: Time-Course of Apoptosis Induction by this compound (10 µM)

| Cell Line | Treatment Duration (h) | Apoptosis (%) (Mean ± SEM) |

| CEM-Neo | 4 | 15 ± 2.5 |

| 8 | 70 ± 6.2 | |

| 16 | 85 ± 7.0 | |

| 24 | > 90 | |

| CEM-Bcl-2 | 4 | 12 ± 2.0 |

| 8 | 65 ± 5.8 | |

| 16 | 80 ± 6.5 | |

| 24 | > 85 | |

| Data synthesized from descriptions in source[2]. |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G2/M Phase (Mean ± SEM) |

| WT Baf/3 | Vehicle | 23.7 ± 2.1 |

| This compound | 43.7 ± 4.0 | |

| T315I Baf/3 | Vehicle | 16.9 ± 2.1 |

| This compound | 37.5 ± 7.5 | |

| Data extracted from source[4]. |

Experimental Protocols

The following protocols describe standard methodologies used to investigate this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines such as CEM (T-cell leukemia), K562 (chronic myelogenous leukemia), and Jurkat (acute lymphoblastic leukemia) are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Cells are seeded at a density of approximately 3 x 10⁵ cells/mL and treated with the desired final concentrations of this compound or vehicle control for the indicated time periods.[2]

Assessment of Apoptosis

-

Morphological Analysis:

-

Treat cells with this compound as described.

-

Cytocentrifuge an aliquot of the cell suspension (e.g., 100-150 µL) onto a glass slide.[2]

-

Stain the cells using a differential staining kit such as RapiDiff (eosin/methylene blue).[2]

-

Examine the slides under a light microscope.

-

Quantify the percentage of apoptotic cells by identifying characteristic features like cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2] Count at least 300 cells per slide.

-

-

Flow Cytometry (Annexin V/Propidium Iodide Assay):

-

Harvest cells after treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[8][9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against: phospho-JNK, JNK, phospho-Bcl-2, Bcl-2, Bcl-xL, cleaved caspase-3, PARP, and β-actin (as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effects on cancer cells.

References

- 1. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (this compound) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PBOX-15, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the c-Jun N-terminal kinase (JNK) signaling pathway is essential during this compound-induced apoptosis in chronic myelogenous leukemia (CML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: The Role of Pbox-6 in JNK-Dependent Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, influencing processes from inflammation to apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making its components attractive therapeutic targets. This document provides a detailed technical overview of Pbox-6, a pyrrolo-1,5-benzoxazepine compound, and its mechanism of inducing apoptosis through the specific activation of the JNK cascade. We will explore the signaling pathway, summarize key quantitative findings, detail relevant experimental protocols, and provide visual representations of the core mechanisms.

Introduction to this compound and the JNK Signaling Pathway

This compound is a synthetic pyrrolo-1,5-benzoxazepine compound identified as a potent inducer of apoptosis in various cancer cell lines, notably in chronic myelogenous leukemia (CML) cells which are often resistant to conventional chemotherapeutics.[1] Its mechanism of action is not one of general toxicity but is specifically linked to the activation of the mitogen-activated protein kinase (MAPK) signaling network.

The MAPK family includes several key pathways, such as the extracellular signal-regulated kinase (ERK), p38, and the c-Jun N-terminal kinase (JNK) pathways.[1] While all are involved in responding to external and internal stimuli, they often have distinct and sometimes opposing roles. The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is strongly activated by environmental stresses like UV irradiation, heat shock, and exposure to certain chemicals, ultimately leading to cellular responses that can include apoptosis.[1][2]

Research has demonstrated that the pro-apoptotic activity of this compound is critically dependent on the selective activation of the JNK pathway. Treatment of CML cells with this compound results in the transient activation of JNK isoforms JNK1 and JNK2, while notably failing to activate the ERK or p38 pathways.[1] This specificity makes this compound a valuable tool for studying JNK-mediated apoptosis and a potential lead compound for targeted cancer therapy.

The this compound-Induced JNK Signaling Cascade

The activation of JNK by this compound initiates a well-defined kinase cascade. The process is independent of the small GTPases Ras, Rac, and Cdc42.[1] Evidence suggests the involvement of upstream kinases, including MKK7 and members of the mixed-lineage kinase (MLK) family.[1]

The proposed signaling pathway is as follows:

-

Induction: this compound acts as a stress signal, initiating the cascade.

-

Upstream Kinase Activation: This signal leads to the activation of MAP3Ks, likely from the MLK family.

-

MAP2K Activation: Activated MLKs then phosphorylate and activate MKK7.

-

JNK Activation: MKK7, a MAP2K, directly phosphorylates and activates the JNK1 and JNK2 isoforms.[1]

-

Substrate Phosphorylation: Activated JNK phosphorylates its downstream target transcription factors, including c-Jun and Activating Transcription Factor 2 (ATF-2).[1]

-

Apoptosis Execution: The phosphorylation and subsequent activation of these transcription factors are essential for the execution of the apoptotic program.

This pathway is visually represented in the diagram below.

Data Summary: Effects of this compound on MAPK Pathways

The specificity of this compound is a key characteristic. The following table summarizes the observed effects of this compound treatment on various components of the MAPK signaling pathways in K562 CML cells.

| Target Protein | Pathway | Effect Observed | This compound Concentration | Cell Line | Reference |

| JNK1 / JNK2 | JNK | Transient increase in phosphorylation (Activation) | 10 µM | K562 | [1][3] |

| c-Jun | JNK | Increased phosphorylation | 10 µM | K562 | [1][4] |

| ATF-2 | JNK | Increased phosphorylation | 10 µM | K562 | [1][4] |

| ERK | ERK | No activation observed | 10 µM | K562 | [1] |

| p38 | p38 | No activation observed | 10 µM | K562 | [1] |

| Apoptosis | Cellular Process | Induced | 10 µM | K562 | [1] |

| Apoptosis (with JNK inhibitor) | Cellular Process | Inhibited | 10 µM this compound, 200 µM Dicoumarol | K562 | [1][4] |

Experimental Protocols

The elucidation of the this compound mechanism relies on a set of standard molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myelogenous leukemia) cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. For experiments, K562 cells are seeded at a density of 5 x 10⁶ cells and treated with 10 µM this compound for specified time periods (e.g., up to 8 hours for kinase activation assays, or 16 hours for apoptosis assays).[3] Vehicle controls (e.g., 1% v/v ethanol) are run in parallel.[4]

-

Inhibitor Pretreatment: For JNK inhibition studies, cells are pretreated with a JNK inhibitor such as dicoumarol (200 µM) for 1 hour prior to the addition of this compound.[4]

Western Blotting for Protein Phosphorylation

This protocol is used to detect the activation state of kinases and their substrates.

-

Antibodies:

-

Primary: Phospho-specific antibodies targeting the activated forms of JNK (Thr183/Tyr185), c-Jun (Ser63), and ATF-2 (Thr71).

-

Loading Control: Antibody against a housekeeping protein like β-actin to ensure equal protein loading across lanes.

-

JNK Inhibition via JIP-1 Transfection

To confirm the essential role of JNK, its activity can be specifically inhibited by overexpressing the JNK-interacting protein 1 (JIP-1), a scaffold protein that sequesters JNK and prevents its activation.

-

Vector: A plasmid vector expressing JIP-1 (e.g., pCMV-JIP-1). A control vector (e.g., empty pCMV) should be used in parallel.

-

Transfection: K562 cells are transfected with the JIP-1 or control vector using a suitable method for suspension cells, such as electroporation.

-

Post-transfection: Cells are allowed to recover and express the protein (typically 24-48 hours).

-

Experiment: Transfected cells are then treated with this compound, and subsequent JNK activity and apoptosis levels are measured as described in other protocols. A significant reduction in this compound-induced apoptosis in JIP-1 transfected cells compared to control cells confirms the dependency on the JNK pathway.[1]

Apoptosis Assay

The extent of apoptosis can be quantified using several methods.

-

Morphological Analysis:

-

An aliquot of treated cells (100 µL) is centrifuged onto a glass slide using a cytocentrifuge.

-

The cells are fixed and stained with a differential stain like the Rapi-Diff kit.[4]

-

Apoptotic cells are identified by microscopy based on characteristic morphological changes, such as cell shrinkage, chromatin condensation, and nuclear fragmentation.

-

The percentage of apoptotic cells is determined by counting at least 200 cells per sample.

-

-

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by caspases during apoptosis. Detection of the cleaved PARP fragment (89 kDa) by Western blotting is a reliable marker of apoptosis.

Conclusion and Future Directions

This compound serves as a specific and potent activator of the JNK signaling pathway, leading to apoptosis in cancer cells. Its selectivity over the ERK and p38 pathways underscores its utility as a chemical probe for dissecting JNK-dependent cellular processes. The core mechanism involves a kinase cascade culminating in the phosphorylation of transcription factors c-Jun and ATF-2. For drug development professionals, the specificity of this compound highlights the therapeutic potential of targeting the JNK pathway in cancers where this cascade is a key vulnerability. Future research should focus on identifying the direct upstream target of this compound to fully elucidate how it initiates the signaling cascade and on evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Activation of the c-Jun N-terminal kinase (JNK) signaling pathway is essential during this compound-induced apoptosis in chronic myelogenous leukemia (CML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Inactivation of Bcl-2 and Bcl-XL by Pbox-6: A Technical Guide

Abstract

The overexpression of anti-apoptotic proteins, particularly Bcl-2 and Bcl-XL, is a well-established mechanism of chemoresistance in various cancers. This presents a significant challenge in oncology, necessitating the development of novel therapeutic agents that can overcome these survival pathways. The pyrrolo-1,5-benzoxazepine (PBOX) class of compounds, specifically Pbox-6, has emerged as a promising agent that induces apoptosis even in cancer cells overexpressing Bcl-2. This technical guide provides an in-depth analysis of the mechanism by which this compound inactivates Bcl-2 and Bcl-XL, leading to programmed cell death. It details the underlying signaling pathways, summarizes key quantitative data, and provides the experimental protocols used to elucidate this mechanism.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and various BH3-only proteins).[2][3] In healthy cells, a delicate balance between these proteins maintains mitochondrial integrity. Anti-apoptotic proteins sequester pro-apoptotic members, preventing the permeabilization of the outer mitochondrial membrane (MOMP).[1][4] In many malignancies, this balance is skewed by the overexpression of proteins like Bcl-2 and Bcl-XL, which confers resistance to a wide range of chemotherapeutic drugs.[5]

This compound, a novel pyrrolo-1,5-benzoxazepine compound, has demonstrated potent pro-apoptotic activity in various cancer cell lines, including those with Bcl-2-mediated drug resistance.[5][6] Unlike traditional chemotherapies, this compound's efficacy is not diminished by high levels of Bcl-2.[5] It achieves this by inducing the phosphorylation and subsequent inactivation of both Bcl-2 and Bcl-XL, thereby restoring the cell's capacity to undergo apoptosis.[5] This document serves as a technical resource, consolidating the data and methodologies that underpin our current understanding of this compound's mechanism of action.

Mechanism of Action: The JNK Signaling Pathway

The primary mechanism by which this compound inactivates Bcl-2 and Bcl-XL is through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6]

-

JNK Activation : Treatment of leukemia cells with this compound leads to the early and transient activation of JNK.[5]

-

Phosphorylation of Bcl-2/Bcl-XL : Activated JNK then phosphorylates Bcl-2 and Bcl-XL. This post-translational modification is a critical step that inactivates their anti-apoptotic function.[5] Studies using Jurkat cells with a Bcl-2 triple mutant, where key phosphorylation sites were altered, showed resistance to this compound-induced apoptosis, confirming the importance of this step.[5]

-

Apoptosis Induction : The inactivation of Bcl-2 and Bcl-XL disrupts their ability to sequester pro-apoptotic proteins. This leads to the activation of Bax and Bak, MOMP, cytochrome c release, and ultimately, caspase-mediated apoptosis.[4][5]

Crucially, the inhibition of JNK activity has been shown to prevent the phosphorylation of Bcl-2 and block this compound-induced apoptosis, solidifying the role of JNK as the upstream kinase responsible for this inactivation.[5]

Quantitative Data on this compound Activity

This compound induces apoptosis in a dose- and time-dependent manner in various leukemia cell lines, including those engineered to overexpress Bcl-2, which are typically resistant to conventional chemotherapy.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | % Apoptosis (at 8 hours) |

| CEM-Neo | 0 | < 5% |

| 2.5 | ~15% | |

| 5.0 | ~25% | |

| 10.0 | ~40% | |

| CEM-Bcl-2 | 0 | < 5% |

| 2.5 | ~15% | |

| 5.0 | ~28% | |

| 10.0 | ~42% | |

| Data synthesized from graphical representations in McGee et al., 2004.[5][7] |

Table 2: Time-Dependent Induction of Apoptosis by this compound (10 µM)

| Cell Line | Treatment Duration (hours) | % Apoptosis |

| CEM-Neo | 4 | ~18% |

| 8 | ~40% | |

| 16 | ~65% | |

| 24 | ~75% | |

| CEM-Bcl-2 | 4 | ~20% |

| 8 | ~42% | |

| 16 | ~70% | |

| 24 | ~80% | |

| Data synthesized from graphical representations in McGee et al., 2004.[5][7] |

These tables clearly illustrate that this compound is equally potent in wild-type (CEM-Neo) and Bcl-2 overexpressing (CEM-Bcl-2) cells, highlighting its ability to overcome Bcl-2-mediated resistance.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

-

Cell Lines : T-lymphoblastic leukemia cells (CCRF-CEM), both vector-control (CEM-Neo) and Bcl-2 overexpressing (CEM-Bcl-2), are commonly used.

-

Media : Cells are maintained in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions : Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

-

Seeding Density : For experiments, cells are typically seeded at a density of 3 x 10⁵ cells/mL.[7]

Assessment of Apoptosis (Morphological Analysis)

This protocol is used for the visual identification and quantification of apoptotic cells based on their distinct morphological features.

-

Cell Treatment : Culture cells with the desired concentrations of this compound or vehicle control (e.g., 1% v/v ethanol) for the specified time period.

-

Harvesting : Take an aliquot of the cell suspension (e.g., 150 µL).

-

Cytospinning : Centrifuge the cells onto a glass slide using a cytocentrifuge.

-

Staining : Stain the cells with a differential staining kit, such as the Rapi-Diff kit, according to the manufacturer's instructions.[7]

-

Analysis : View the slides under a light microscope. Count at least 300 cells per sample and score them as either normal or apoptotic. Apoptotic cells are identified by characteristics such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[7]

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for detecting the phosphorylation status of proteins within the signaling pathway, such as JNK and Bcl-2.

-

Cell Lysis : After treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10-12% gel).[6][8]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Bcl-2, anti-phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing : To assess total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-total Bcl-2, anti-β-actin as a loading control).[6]

Conclusion

This compound represents a significant advancement in the strategy to overcome cancer chemoresistance mediated by anti-apoptotic proteins. Its mechanism of action, centered on the JNK-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL, effectively disarms the primary survival mechanism of many tumor cells.[5] The quantitative data robustly supports its efficacy in cells overexpressing Bcl-2, a population notoriously difficult to treat with conventional agents. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other PBOX compounds, facilitating further research into their therapeutic potential and application in drug development. This targeted approach highlights a promising path forward for treating refractory malignancies.

References

- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (this compound) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pbox-6: A Deep Dive into Prometaphase Arrest Induction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pbox-6, a novel pyrrolo-1,5-benzoxazepine derivative, has emerged as a potent anti-cancer agent that induces cell cycle arrest and apoptosis in a variety of tumor models.[1] This technical guide provides an in-depth analysis of the core mechanism of this compound: the induction of prometaphase arrest. By functioning as a microtubule-depolymerizing agent, this compound disrupts mitotic spindle formation, triggering a cascade of signaling events that culminate in apoptotic cell death.[1][2] This document details the quantitative effects of this compound on cancer cells, provides comprehensive experimental protocols for studying its mechanism of action, and illustrates the key signaling pathways and workflows through detailed diagrams.

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound is demonstrated through its potent cytotoxic and cell cycle-modifying effects across various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| K562 | Chronic Myelogenous Leukemia | ~10 | 16 |

| CEM-Neo | T-cell Leukemia | ~10 | 8 |

| CEM-Bcl-2 | T-cell Leukemia (Bcl-2 overexpressing) | ~10 | 8 |

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but effective at 10 µM | 8 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Table 2: Effect of this compound on Cell Cycle Distribution

This compound induces a significant arrest in the G2/M phase of the cell cycle. The following table presents data on the percentage of cells in different phases of the cell cycle after treatment with this compound.

| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % G1 | % S | % G2/M |

| K562 | Vehicle (1% ethanol) | - | - | - | - |

| K562 | 10 µM this compound (16h) | Increased | - | - | Significant Arrest |

| PC3 | This compound | - | - | - | G2/M Arrest |

Note: Quantitative percentages for each cell cycle phase are often presented in graphical form in the source literature; this table reflects the described effects.

Core Mechanism: Induction of Prometaphase Arrest

This compound exerts its anti-cancer effects by targeting tubulin, a key component of microtubules.[1] By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis.[2][3] This disruption leads to a halt in the cell cycle specifically at prometaphase, a stage characterized by condensed chromatin and the absence of a nuclear membrane.[1][4]

Signaling Pathway of this compound-Induced Apoptosis

Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. A key signaling cascade initiated by this compound involves the activation of c-Jun N-terminal kinase (JNK).[4] Activated JNK then phosphorylates and inactivates anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[4] This inactivation disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, ultimately resulting in programmed cell death.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines such as K562 (chronic myelogenous leukemia), CEM (T-cell leukemia), and MCF-7 (breast adenocarcinoma) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (e.g., 1% v/v ethanol) should be used in all experiments.[5]

Cell Viability and Apoptosis Assays

-

Morphological Assessment of Apoptosis:

-

Treat cells with this compound for the desired time and concentration.

-

Centrifuge an aliquot of the cell suspension onto a glass slide using a cytospin.

-

Stain the cells with a differential staining kit (e.g., Rapi-Diff).

-

Visualize the cells under a light microscope. Apoptotic cells will exhibit characteristics such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[5]

-

-

Quantification of Apoptosis by Flow Cytometry (Sub-G1 Peak):

-

Harvest cells after this compound treatment.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analyze the DNA content using a flow cytometer. The sub-G1 peak represents the population of apoptotic cells with fragmented DNA.

-

Cell Cycle Analysis

-

Protocol: The protocol is identical to the quantification of apoptosis by flow cytometry, as PI staining allows for the analysis of DNA content throughout the cell cycle.

-

Data Analysis: The percentages of cells in the G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Microtubule Depolymerization Assay

-

In Vitro Tubulin Polymerization Assay:

-

Use a commercial tubulin polymerization assay kit.

-

Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

-

Add this compound at various concentrations to the tubulin solution.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of absorbance increase compared to the control indicates inhibition of tubulin polymerization.[6]

-

-

Immunofluorescence Microscopy for Cellular Microtubules:

-

Grow adherent cells (e.g., MCF-7) on coverslips and treat with this compound.

-

Fix the cells with ice-cold methanol (B129727) or paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the microtubule network using a fluorescence microscope. Disruption and depolymerization of the microtubule network will be evident in this compound-treated cells.

-

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Lyse this compound-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, phospho-Bcl-2, total Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[2][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental and Logical Workflows

Visualizing the experimental and logical flows can aid in understanding the research process for investigating this compound.

Experimental Workflow for Assessing this compound Activity

Logical Relationship Diagram

Conclusion

This compound represents a promising class of anti-cancer compounds that function by disrupting microtubule dynamics, leading to a specific arrest in prometaphase. This mitotic catastrophe subsequently activates the JNK signaling pathway, resulting in the phosphorylation and inactivation of Bcl-2 and ultimately, apoptosis. The detailed protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and related compounds. Future research may focus on the in vivo efficacy of this compound, its potential in combination therapies, and the identification of biomarkers to predict tumor sensitivity.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 6. interchim.fr [interchim.fr]

- 7. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

Pbox-6 activation of AMP-activated protein kinase (AMPK)

An In-depth Technical Guide on the Core Mechanisms of Pbox-6 Activation of AMP-activated Protein Kinase (AMPK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the pyrrolo-1,5-benzoxazepine family of compounds, has emerged as a potent anti-cancer agent, demonstrating significant efficacy in various tumor models, including multidrug-resistant neuroblastoma.[1][2] A critical aspect of its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the signaling pathways, experimental data, and methodologies related to the this compound-mediated activation of AMPK. The information presented herein is intended to support further research and drug development efforts targeting this pathway.

Core Signaling Pathway: this compound-Induced AMPK Activation

This compound initiates a signaling cascade that leads to the activation of AMPK and subsequent downstream effects, ultimately culminating in apoptosis of cancer cells. The primary upstream signal for this pathway is the generation of reactive oxygen species (ROS).[1][2]

Caption: this compound signaling pathway leading to AMPK activation.

The activation of AMPK by this compound leads to the phosphorylation and subsequent inactivation of downstream targets such as acetyl-CoA carboxylase (ACC).[1][2] Furthermore, activated AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of cell growth and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Cell Viability in Neuroblastoma Cells (SH-SY5Y)

| This compound Concentration (µM) | Treatment Time (h) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 1 | 24 | 85 |

| 2.5 | 24 | 60 |

| 5 | 24 | 40 |

| 10 | 24 | 25 |

| 0 (Control) | 48 | 100 |

| 1 | 48 | 70 |

| 2.5 | 48 | 45 |

| 5 | 48 | 20 |

| 10 | 48 | 10 |

Table 2: Apoptosis Induction in Neuroblastoma Cells (SH-SY5Y)

| This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) |

| 0 (Control) | 48 | 5 |

| 2.5 | 48 | 35 |

| 5 | 48 | 60 |

| 10 | 48 | 85 |

Table 3: Cell Cycle Distribution in Neuroblastoma Cells (SH-SY5Y) after 24h this compound Treatment

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 65 | 20 | 15 |

| 2.5 | 55 | 15 | 30 |

| 5 | 45 | 10 | 45 |

| 10 | 30 | 5 | 65 |

Table 4: Relative Phosphorylation of AMPK and ACC in SH-SY5Y cells after 6h this compound (5 µM) Treatment

| Protein | Relative Phosphorylation Level (Fold Change vs. Control) |

| p-AMPK (Thr172) | 4.5 |

| p-ACC (Ser79) | 3.8 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol assesses cell viability based on the metabolic activity of cells.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound-containing medium.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified time. Include untreated controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Caption: General workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Materials:

-

This compound treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by the intensity of PI fluorescence.

-

Western Blot Analysis for AMPK and mTORC1 Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the AMPK and mTORC1 pathways.

-

Materials:

-

This compound treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

In Vivo Efficacy in Neuroblastoma Xenograft Model

This compound has demonstrated efficacy in a neuroblastoma xenograft model. Treatment with this compound resulted in a significant reduction in tumor volume compared to vehicle-treated controls.

Table 5: Tumor Volume in Neuroblastoma Xenograft Model

| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 100 ± 15 | 450 ± 50 | 0 |

| This compound (10 mg/kg) | 105 ± 18 | 150 ± 25 | 66.7 |

Conclusion

This compound effectively activates the AMPK signaling pathway in cancer cells, primarily through the induction of ROS. This activation leads to the inhibition of mTORC1 signaling and the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other AMPK activators in oncology. Future studies should focus on elucidating the precise source of ROS generation and further characterizing the in vivo efficacy and safety profile of this compound.

References

Pbox-6: A Comprehensive Technical Overview of its Anti-Tumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolo-1,5-benzoxazepines (PBOXs) represent a novel class of compounds with significant anti-cancer properties. Among them, Pbox-6 has emerged as a potent agent that induces cell cycle arrest and apoptosis across a spectrum of cancer cell lines, including those resistant to conventional chemotherapy.[1][2] This technical guide provides an in-depth analysis of this compound's effects on tumor models, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its molecular pathways.

Quantitative Data on Anti-Tumor Activity

The cytotoxic and cytostatic effects of this compound have been evaluated in various human cancer cell lines. The data highlights its potency in inducing cell death and inhibiting cell cycle progression.

Table 1: Effects of this compound on Cancer Cell Viability and Cell Cycle

| Cell Line | Cancer Type | Effect | Concentration | Citation |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Induces prometaphase arrest | 10 µM | [1] |

| Neuroblastoma Cells | Neuroblastoma | Induces apoptosis | Not specified | [1][2] |

| CEM-Neo | Leukemia | Induces apoptosis | Not specified | [3] |

| CEM-Bcl-2 | Leukemia (Bcl-2 overexpressing) | Selectively induces apoptosis | Not specified | [3] |

| Colon Cancer Cells | Colon Cancer | Induces apoptosis and autophagy | Not specified |[3][4] |

Mechanism of Action

This compound is a microtubule-targeting agent that disrupts microtubule dynamics, a critical process for cell division.[1][2] This disruption leads to a cascade of cellular events culminating in apoptotic cell death.

-

Microtubule Destabilization: this compound functions as a microtubule-depolymerizing agent, preventing the proper formation of the mitotic spindle.[3]

-

Cell Cycle Arrest: This disruption of microtubule function leads to cell cycle arrest in the G2/M phase, specifically causing a prometaphase arrest.[1][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This compound has been shown to potently induce apoptosis even in chemotherapy-resistant cancer cells and those overexpressing the anti-apoptotic protein Bcl-2.[1][3]

-

Modulation of Signaling Pathways: this compound has been demonstrated to activate AMP-activated protein kinase (AMPK). This activation subsequently leads to the inhibition of the mTOR complex 1 (mTORC1) signaling pathway, which is a key regulator of cell growth and proliferation.[1][2][5]

-

Autophagy Induction: In some cancer types, such as colon cancer, this compound treatment can induce autophagy. This has been identified as a potential survival mechanism for the cancer cells, suggesting that combination therapy with autophagy inhibitors could enhance this compound's efficacy.[3][4]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound molecular mechanism of action.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-tumor effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., neuroblastoma, MCF-7 breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: this compound is dissolved in a suitable solvent like ethanol (B145695) or DMSO to create a stock solution, which is then diluted to final concentrations in the cell culture medium for experiments. Vehicle controls contain the equivalent concentration of the solvent.

Cell Viability Assay

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Detection: A viability reagent such as Alamar blue or MTT is added to the wells. The metabolic activity of viable cells converts the reagent into a fluorescent or colored product.

-

Analysis: The absorbance or fluorescence is measured using a plate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Cell Cycle Analysis

-

Procedure: Cells are treated with this compound for a defined time (e.g., 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle are quantified.[4]

Apoptosis Detection

-

Morphological Analysis: this compound treated cells are examined under a microscope for characteristic features of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3]

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.

Western Blotting

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTORC1, total mTORC1, cleaved PARP) and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

-

Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Tumor Model

-

Model Establishment: A specific number of cancer cells (e.g., neuroblastoma cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][6]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) according to a defined schedule and dose. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess markers of proliferation and apoptosis.[1][2]

Conclusion

This compound is a promising anti-cancer agent that effectively induces cell death in various tumor models, including those with resistance to standard therapies.[1] Its mechanism of action, centered on microtubule disruption, leads to G2/M phase arrest and apoptosis.[1][4] Furthermore, its ability to modulate the AMPK/mTORC1 signaling pathway highlights a multi-faceted approach to inhibiting cancer cell growth.[1][2] The preclinical data strongly supports the continued investigation of this compound as a potential therapeutic for human cancers, particularly for challenging malignancies like neuroblastoma.[1] Future studies combining this compound with other agents, such as autophagy inhibitors, may offer synergistic therapeutic benefits.[3][4]

References

Pyrrolo-1,5-Benzoxazepines: A Technical Guide to Their Role in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo-1,5-benzoxazepine (PBOX) compounds represent a novel and promising class of synthetic anti-cancer agents.[1] These structurally distinct molecules have demonstrated significant preclinical efficacy across a range of cancer models, including those exhibiting multi-drug resistance.[2] Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[1][3] This technical guide provides an in-depth overview of the core principles of PBOX compounds in cancer research, focusing on their mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols for their evaluation.

Introduction

The clinical utility of microtubule-targeting agents (MTAs) in cancer chemotherapy is well-established.[1] However, the emergence of drug resistance and dose-limiting toxicities necessitates the development of novel MTAs with improved therapeutic profiles.[1] Pyrrolo-1,5-benzoxazepines (PBOXs) have emerged as a compelling class of such agents, demonstrating potent anti-cancer activity through unique interactions with the tubulin-microtubule system.[1] This document serves as a comprehensive resource for researchers engaged in the preclinical evaluation of PBOX compounds and their derivatives.

Mechanism of Action

PBOX compounds exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule function. This leads to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Targeting

Certain PBOX derivatives, notably PBOX-6 and PBOX-15, act as microtubule depolymerizing agents.[4] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, a hallmark of many microtubule-targeting agents.[1][4]

Induction of Apoptosis

The primary outcome of PBOX treatment in cancer cells is the induction of apoptosis.[3] This programmed cell death is triggered by the activation of specific signaling pathways initiated by microtubule disruption.

A critical signaling event in PBOX-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[5] Activated JNK phosphorylates and inactivates the anti-apoptotic protein Bcl-2.[5] This inactivation disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent caspase activation.

PBOX-induced apoptosis is executed through the activation of the caspase cascade. Both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3) are activated following PBOX treatment, leading to the cleavage of key cellular substrates and the morphological changes characteristic of apoptosis.

In some cancer cell types, PBOX-15 has been shown to upregulate the expression of death receptor 5 (DR5).[6] This sensitization to the extrinsic apoptotic pathway can enhance the efficacy of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-based therapies.[6]

Quantitative Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of PBOX compounds have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for two of the most extensively studied PBOX compounds, this compound and PBOX-15, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.1[5] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 2.4[5] | |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 2.8[5] | |

| Reh | B-cell Acute Lymphoblastic Leukemia | 2.5[5] | |

| PBOX-15 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.13[5] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 0.15[5] | |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 0.13[5] | |

| Reh | B-cell Acute Lymphoblastic Leukemia | 0.15[5] | |

| DLD-1 | Colorectal Cancer | >1[4] | |

| HT-29 | Colorectal Cancer | >1[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of PBOX compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the PBOX compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the PBOX compound for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[7][8]

-

Incubation: Incubate the fixed cells for at least 30 minutes on ice.[7][8]

-

Washing: Centrifuge the cells and wash twice with PBS to remove the ethanol.[8]

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[7]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[2]

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Proteins (JNK and Bcl-2 Phosphorylation)

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Bcl-2, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.[9]

Visualizations

Signaling Pathway of PBOX-Induced Apoptosis

Caption: PBOX-induced apoptotic signaling pathway.

Experimental Workflow for PBOX Compound Evaluation

Caption: Preclinical evaluation workflow for PBOX compounds.

Conclusion

Pyrrolo-1,5-benzoxazepine compounds have demonstrated significant potential as a novel class of anti-cancer agents. Their ability to target microtubules, induce cell cycle arrest, and activate apoptotic pathways, even in drug-resistant cancer cells, makes them attractive candidates for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further investigation into their in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. The pyrrolo-1,5-benzoxazepine, PBOX-15, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. benchchem.com [benchchem.com]

Early Research on Pbox-6: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the anticancer activities of Pbox-6, a promising pyrrolo-1,5-benzoxazepine compound. This compound has demonstrated potent growth-inhibitory and pro-apoptotic effects across a range of cancer cell lines, both in vitro and in vivo. This document consolidates key quantitative data, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Breast Cancer | |||

| MCF-7 | Estrogen Receptor-Positive | ~2.3 | [1] |

| T-47-D | Estrogen Receptor-Positive | ~1.8 | [1] |

| MDA-MB-231 | Estrogen Receptor-Negative | ~1.5 | [1] |

| SK-BR-3 | HER2-Positive | ~1.0 | [1] |

| Leukemia | |||

| HL-60 | Acute Promyelocytic Leukemia | Induces apoptosis at 10 µM | |

| K562 | Chronic Myelogenous Leukemia | Induces apoptosis at 10 µM | |

| CEM-Neo | T-cell Acute Lymphoblastic Leukemia | Induces apoptosis in a dose-dependent manner (0-10 µM) | |

| CEM-Bcl-2 | T-cell Acute Lymphoblastic Leukemia (Bcl-2 overexpressing) | Induces apoptosis in a dose-dependent manner (0-10 µM) | |

| Neuroblastoma | |||

| Kelly | Neuroblastoma | Synergistically enhances carboplatin (B1684641) effects | |

| IMR-32 | Neuroblastoma | Synergistically enhances carboplatin effects | |

| Colon Cancer | |||

| Caco-2 | Colorectal Adenocarcinoma | IC50 between 0.42 to 11.16 µM | |

| CT-26 | Murine Colon Carcinoma | IC50 between 0.42 to 11.16 µM |

Core Mechanism of Action: Microtubule Depolymerization

This compound exerts its anticancer effects primarily by acting as a microtubule-depolymerizing agent. This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. A solubilization solution is then added to dissolve the crystals.

-